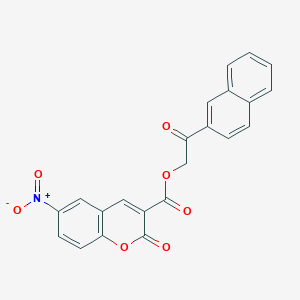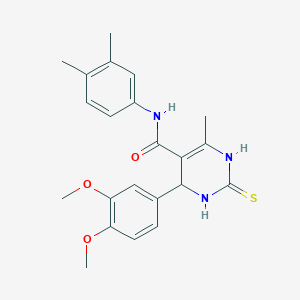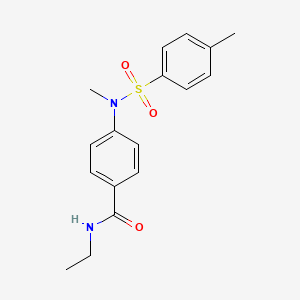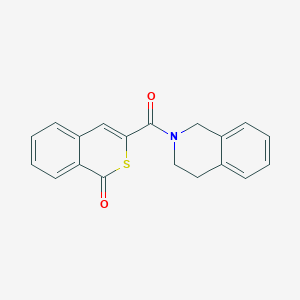![molecular formula C17H15N3O2S2 B6502218 5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1396888-35-9](/img/structure/B6502218.png)
5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole is a compound that brings together diverse chemical groups into a single structure It consists of an azetidine ring, an oxadiazole ring, a thiophene moiety, and a methylsulfanyl-substituted benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multiple steps to assemble the different parts of the molecule:
Formation of the Azetidine Ring: : Starting with a benzoyl derivative, azetidine is synthesized by cyclization reactions that incorporate nitrogen into the ring structure.
Introduction of the Thiophene Group: : This involves coupling reactions where thiophene is attached to the azetidine ring through suitable linking groups and reaction conditions.
Formation of the Oxadiazole Ring: : Utilizing diazotization and cyclization strategies, the oxadiazole ring is constructed and then coupled to the existing molecular framework.
Attachment of the Methylsulfanyl Group: : The final step involves attaching the methylsulfanyl group to the benzoyl ring, often via substitution reactions under controlled conditions.
Industrial Production Methods
In industrial settings, production scales up using automated and continuous flow processes. This involves optimizing reaction times, temperatures, and catalysts to maximize yield and purity. Technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidative processes, particularly targeting the thiophene and methylsulfanyl groups. Common reagents include hydrogen peroxide and metal oxides.
Reduction: : Reductive conditions affect the azetidine and oxadiazole rings, often employing reagents like lithium aluminum hydride (LiAlH4).
Substitution: : The aromatic rings facilitate various substitution reactions, particularly nucleophilic substitutions in the benzoyl and thiophene groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: : Sulfone derivatives, carboxylic acids
Reduction: : Secondary amines, alcohols
Substitution: : Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology
Its structural motifs suggest potential activity as an antimicrobial, antifungal, or anticancer agent. Preliminary studies indicate interactions with biological macromolecules.
Medicine
Industry
Beyond medicinal chemistry, it is used in the development of materials with specific electronic, optical, and mechanical properties, such as organic semiconductors and polymer additives.
Mechanism of Action
The compound's effects are mediated by its interaction with molecular targets such as enzymes and receptors. The azetidine ring is known to mimic natural substrates, facilitating binding to active sites. The thiophene and oxadiazole rings modulate its electronic properties, influencing its reactivity and stability. Its mechanism involves disrupting normal biological pathways, inhibiting enzyme function, and altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-phenyl-1,2,4-oxadiazole: : Similar structure but with a phenyl instead of a thiophene group.
5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(furan-3-yl)-1,2,4-oxadiazole: : A furan ring instead of thiophene, differing in heterocyclic composition.
Uniqueness
The thiophene moiety confers distinct electronic and steric properties, affecting its reactivity and potential biological activity. Unlike its counterparts, the thiophene group imparts unique electronic conjugation, enhancing interactions with target molecules.
This exploration of 5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole uncovers its complex nature and versatile applications across multiple scientific domains. This compound showcases the intricate interplay of chemical structures and their impacts on various fields.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-23-14-5-3-2-4-13(14)17(21)20-8-12(9-20)16-18-15(19-22-16)11-6-7-24-10-11/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCJMFXUXGYXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6502140.png)

![methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate](/img/structure/B6502148.png)

![5-methyl-2-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6502157.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6502168.png)
![5-{[(furan-2-yl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6502175.png)

![1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6502187.png)
![2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6502192.png)
![N,N-dimethyl-3-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)aniline](/img/structure/B6502195.png)
![2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6502203.png)

![N-[(furan-2-yl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6502216.png)
